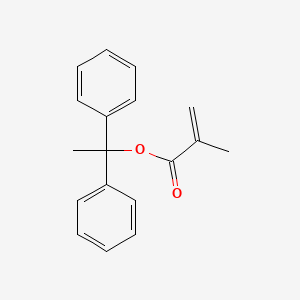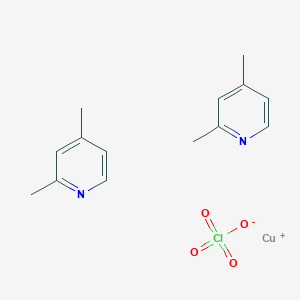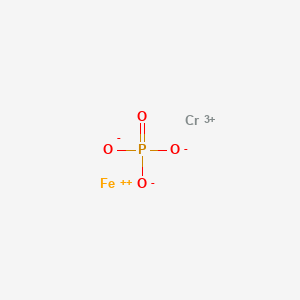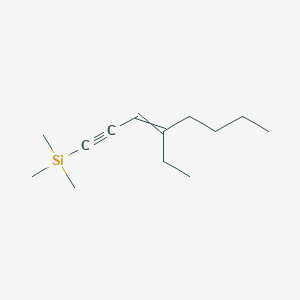
Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group, a methyl ester group, and a dimethylphenoxy substituent on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dimethylphenoxy)-2-nitrobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Oxidation: The methyl groups on the phenoxy ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Aqueous sodium hydroxide, heat.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: 5-(2,4-dimethylphenoxy)-2-aminobenzoate.
Substitution: 5-(2,4-dimethylphenoxy)-2-nitrobenzoic acid.
Oxidation: 5-(2,4-dicarboxyphenoxy)-2-nitrobenzoate.
Applications De Recherche Scientifique
Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(2,4-dimethylphenoxy)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 5-(2,4-dimethylphenoxy)-2-hydroxybenzoate: Contains a hydroxy group instead of a nitro group.
Methyl 5-(2,4-dimethylphenoxy)-2-carboxybenzoate: Features a carboxy group in place of the nitro group.
Uniqueness
Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group with the dimethylphenoxy substituent on the benzene ring makes this compound a valuable intermediate in organic synthesis and a candidate for various research applications.
Propriétés
Numéro CAS |
59038-62-9 |
|---|---|
Formule moléculaire |
C16H15NO5 |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C16H15NO5/c1-10-4-7-15(11(2)8-10)22-12-5-6-14(17(19)20)13(9-12)16(18)21-3/h4-9H,1-3H3 |
Clé InChI |
ZUHMIFKTSMAXQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)


![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)


![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)




